3-Bromo-4,5,6,7-tetrahydro-1H-indazole is a halogenated derivative of 4,5,6,7-tetrahydro-1H-indazole. While its specific source and classification within broader chemical families are not elaborated upon in the provided literature, its primary role in scientific research appears to be as a precursor or building block in the synthesis of more complex molecules. Specifically, it has been investigated for its potential antifungal properties. []
3-Bromo-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a fused bicyclic structure comprising a five-membered ring containing nitrogen and a six-membered ring. This compound is notable for its bromine substitution at the third position of the indazole ring, which can influence its chemical reactivity and biological properties. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized from various precursors, often involving the reaction of hydrazine derivatives with carbonyl compounds under specific conditions. It can also be obtained from commercial sources such as Sigma-Aldrich and BenchChem, which provide details on its synthesis and applications in research.
3-Bromo-4,5,6,7-tetrahydro-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This specific compound's bromine atom introduces unique reactivity patterns that can be exploited in further chemical transformations.
The synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole typically involves several methods:
The reaction conditions typically require controlled temperatures and specific solvents to enhance yield and selectivity. For example, using methanol or ethanol as solvents can improve solubility and reaction kinetics.
The molecular structure of 3-bromo-4,5,6,7-tetrahydro-1H-indazole features:
The structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.
3-Bromo-4,5,6,7-tetrahydro-1H-indazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-bromo-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets within biological systems:
Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm structure and purity.
3-Bromo-4,5,6,7-tetrahydro-1H-indazole has several scientific applications:
Research continues to uncover additional applications based on its unique structural features and reactivity profiles.
3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS RN: 1246553-15-0) represents a structurally distinctive heterocyclic compound characterized by a partially saturated bicyclic framework. The core structure consists of a six-membered alicyclic ring (cyclohexene) fused to a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2. Systematic IUPAC nomenclature identifies this scaffold as 4,5,6,7-tetrahydro-1H-indazole, with the prefix "3-bromo" specifying the bromine atom substitution at the 3-position of the pyrazole ring. The molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol (experimentally reported as 201.07 g/mol in some sources) [5] [7]. This brominated derivative exists predominantly in the 1H-tautomeric form due to greater thermodynamic stability compared to the 2H-tautomer, a characteristic behavior of indazole systems where the hydrogen atom preferentially resides on the nitrogen adjacent to the fused benzene ring [6] [8].
Table 1: Key Physicochemical Identifiers of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
Property | Value | Source/Determination Method |
---|---|---|
CAS Registry Number | 1246553-15-0 | Universal Identifier |
Molecular Formula | C₇H₉BrN₂ | Elemental Analysis |
Molecular Weight | 201.06 / 201.07 g/mol | Calculated / MS |
IUPAC Name | 3-Bromo-4,5,6,7-tetrahydro-1H-indazole | Systematic Nomenclature |
Predicted Boiling Point | 354.2 ± 42.0 °C | Computational Estimation |
Predicted Density | 1.621 ± 0.06 g/cm³ | Computational Estimation |
Predicted pKa | 12.20 ± 0.20 | Computational Estimation |
Common Synonyms | 3-Bromo-1H-4,5,6,7-tetrahydroindazole | Commercial Suppliers |
The saturated 4,5,6,7-tetrahydro moiety imparts increased conformational flexibility and altered electronic properties compared to fully aromatic indazoles. The bromine atom at the 3-position serves as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions. Crystallographic and computational analyses suggest that the saturated ring adopts a puckered conformation, influencing the molecule's overall topology and intermolecular interactions. The presence of both hydrogen bond donor (N1-H) and acceptor (N2) atoms within the pyrazole ring facilitates specific binding interactions with biological targets, a feature exploited in medicinal chemistry [4] [8].
The exploration of tetrahydroindazole derivatives emerged as a significant branch of heterocyclic chemistry following the recognition of the biological importance of fully aromatic indazoles. While natural indazole derivatives are exceedingly rare, synthetic indazole scaffolds gained prominence in the late 20th century as core structures in pharmacologically active compounds and as versatile intermediates in organic synthesis [6] [8]. The development of 3-bromo-4,5,6,7-tetrahydro-1H-indazole specifically arose from efforts to modulate the electronic and steric properties of the indazole pharmacophore by saturation of the benzo ring. This structural modification aimed to address limitations associated with planar aromatic indazoles, such as poor solubility, metabolic instability, and undesired off-target interactions [4].
Early synthetic routes to tetrahydroindazoles relied primarily on cyclocondensation reactions of hydrazines with cyclohexanone derivatives or their synthetic equivalents. The synthesis of 3-brominated derivatives typically involved either direct electrophilic bromination of preformed tetrahydroindazoles or the construction of the pyrazole ring using brominated building blocks [4] [6]. A significant historical milestone was the discovery that saturation of the benzo ring in indazole-based nitric oxide synthase (NOS) inhibitors profoundly altered isoform selectivity. While early potent inhibitors like 7-nitroindazole (7-NI) and 3-bromo-7-nitroindazole (NIBr) featured fully aromatic scaffolds, subsequent research demonstrated that tetrahydroindazole derivatives, including the 3-bromo analog, exhibited distinct inhibitory profiles against NOS isoforms, highlighting the impact of ring saturation on biological activity [4]. This finding stimulated broader interest in saturated and partially saturated nitrogen heterocycles as privileged scaffolds in drug discovery.
The commercial availability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole (typically at 95-97% purity) from suppliers like Ambeed, Inc., and Amadis Chemical since the early 2010s facilitated its adoption as a building block in medicinal chemistry programs [3] [7]. Its role expanded beyond biological applications into materials science and catalysis, underpinned by its stability and ease of functionalization via the C-Br bond.
Medicinal Chemistry Relevance:3-Bromo-4,5,6,7-tetrahydro-1H-indazole occupies a crucial niche in medicinal chemistry due to its dual role as a biologically active pharmacophore and a versatile synthetic intermediate. Its significance is amplified by its structural relationship to prominent drug scaffolds. Key areas of impact include:
Nitric Oxide Synthase (NOS) Inhibition: Research on fluorinated and brominated indazoles revealed that saturation of the benzo ring significantly modulates inhibitory potency and selectivity towards NOS isoforms (neuronal NOS-I, inducible NOS-II, endothelial NOS-III). While fully aromatic 3-bromo-7-nitroindazole (NIBr) is a potent pan-NOS inhibitor (IC₅₀ <1 µM for NOS-I), tetrahydro analogs like the 3-bromo derivative shift the selectivity profile. Studies indicate that tetrahydroindazoles generally exhibit reduced potency against NOS-I compared to their aromatic counterparts but can achieve improved selectivity for other isoforms, particularly NOS-II. This altered selectivity is attributed to differential binding modes facilitated by the non-planar structure of the tetrahydroindazole core, which accesses distinct conformations within the enzyme active sites compared to planar aromatic inhibitors [4].
Kinase Inhibition Scaffold: The indazole nucleus is a privileged scaffold in kinase inhibitor design (e.g., Pazopanib, Niraparib). Saturation of the benzo ring, as in 3-bromo-4,5,6,7-tetrahydro-1H-indazole, offers a strategy to explore novel chemical space around these targets. The bromine atom provides a synthetic handle for introducing diverse substituents via cross-coupling, enabling rapid generation of structure-activity relationship (SAR) libraries targeting ATP-binding pockets or allosteric sites of kinases. The altered geometry and electronic properties of the tetrahydroindazole core may improve selectivity profiles by reducing π-stacking interactions associated with planar heterocycles [6] [8].
GPCR Modulators: Indazole derivatives are increasingly explored as modulators of G-protein-coupled receptors (GPCRs). The conformational flexibility and hydrogen bonding capability of the tetrahydroindazole core, combined with the reactivity of the C-3 bromine, make 3-bromo-4,5,6,7-tetrahydro-1H-indazole a valuable precursor for synthesizing analogs targeting receptors involved in CNS disorders, inflammation, and metabolic diseases [8].
Table 2: Synthetic Applications of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
Application | Key Transformation | Resulting Compound/Utility | Reference Context |
---|---|---|---|
Cross-Coupling Reactions | Suzuki-Miyaura, Negishi, Buchwald-Hartwig | Introduction of aryl, alkyl, amino groups at C-3 | Core strategy for SAR expansion [6] |
Nucleophilic Substitution | Reaction with amines, alkoxides, thiols | 3-Amino, 3-alkoxy, 3-thioether derivatives | Access to polar functionalities [8] |
Carboxylic Acid Synthesis | Carbonation or hydrolysis of nitriles/esters | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid derivatives | Key intermediates (e.g., CID 648852, 16772790) [2] [9] [10] |
Heterocycle Fusion | Cyclization onto adjacent functional groups | Construction of tricyclic or polycyclic systems | Exploration of novel scaffolds [6] |
Ligand Design in Catalysis | Coordination via N2 and/or modified C3 position | N,N- or N,X-type ligands for transition metals | Potential in asymmetric synthesis [5] |
Synthetic Chemistry Significance:Beyond its biological profile, 3-bromo-4,5,6,7-tetrahydro-1H-indazole is prized as a highly versatile building block in organic synthesis:
Versatile Electrophilic Handle: The C-3 bromine atom is readily displaced in nucleophilic substitution reactions (SₙAr) with a range of nucleophiles (amines, alkoxides, thiols), enabling the introduction of diverse functionality. More significantly, it participates efficiently in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, Sonogashira). This allows for the formation of C-C, C-N, C-O, and C-S bonds, transforming the molecule into a wide array of 3-substituted tetrahydroindazoles crucial for SAR studies in drug discovery [6] [8].
Carboxylic Acid Derivatives: The compound serves as a precursor to carboxylic acid functionalized tetrahydroindazoles, which are important pharmacophores and synthetic intermediates. Examples include 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CID 16772790) [2], 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CID 14576206) [9], and the parent 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CID 648852) [10]. These acids are key intermediates for amide bond formation, linking the heterocycle to other molecular fragments.
Scaffold for Complex Molecule Synthesis: The saturated indazole core provides a rigid yet flexible platform for constructing more complex polycyclic systems. The NH group can participate in condensation or cyclization reactions, and the ring fusion allows for functionalization at various positions on the alicyclic ring (e.g., via enolate chemistry or dehydrogenation). Its stability under various reaction conditions makes it suitable for multi-step synthesis [3] [5].
Regioselectivity Control: Unlike some isomeric heterocycles, substitution at N1 versus N2 can be controlled with appropriate protecting group strategies or selective alkylation conditions. The bromine at C3 directs further electrophilic or metallation chemistry, offering predictable regiochemical outcomes during derivatization [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1